Triflupromazine hydrochloride

Antiemetic Phenothiazine Behavioral Pharmacology

Triflupromazine hydrochloride is a 2‑trifluoromethyl phenothiazine D1/D2 antagonist (pKi 8.55) with high‑affinity SERT binding (Kd 24–39 nM) and negligible NET/DAT activity. Its 4.4‑fold greater antiemetic potency versus chlorpromazine and defined α7‑nAChR IC₅₀ (6.1 μM) make it an essential, well‑characterized comparator for SAR investigations, antipsychotic target engagement studies, and antiemetic screening programs. Not interchangeable with chlorpromazine or promazine; select for quantified receptor engagement data.

Molecular Formula C18H20ClF3N2S
Molecular Weight 388.9 g/mol
CAS No. 1098-60-8
Cat. No. B1683246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriflupromazine hydrochloride
CAS1098-60-8
SynonymsFluopromazine
Siquil
Trifluopromazine
Triflupromazine
Molecular FormulaC18H20ClF3N2S
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl
InChIInChI=1S/C18H19F3N2S.ClH/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
InChIKeyFTNWXGFYRHWUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triflupromazine Hydrochloride (CAS 1098-60-8) – Phenothiazine Antipsychotic & Antiemetic Baseline Profile


Triflupromazine hydrochloride, a classical phenothiazine typical antipsychotic agent , is a dopamine D1/D2 receptor antagonist [1] with potent antiemetic activity. Structurally characterized by a 2‑trifluoromethyl substitution on the phenothiazine core , it is distinct from the prototypical chlorpromazine (2‑chloro substitution) and unsubstituted promazine. While historically used for psychotic disorders and severe nausea/vomiting, its procurement value for contemporary research or industrial applications hinges on its unique receptor profile and functional potency differences relative to its closest in‑class analogs.

Why Generic Substitution of Triflupromazine Hydrochloride Fails: Quantified Differences in Potency and Receptor Selectivity


Phenothiazines are not interchangeable. The 2‑trifluoromethyl group of triflupromazine confers a distinct potency gradient and receptor interaction landscape compared to the 2‑chloro (chlorpromazine) or 2‑hydrogen (promazine) analogs [1]. Even small structural modifications translate into marked differences in antiemetic potency, α7‑nAChR inhibition, monoamine transporter binding, and antimuscarinic activity. For instance, triflupromazine is 4.4‑fold more potent than chlorpromazine as an antiemetic in a pigeon pecking syndrome model [2], and it inhibits the human serotonin transporter with a Kd of 24–39 nM—a rank‑order potency that differs significantly from its analogs [3]. Substituting one phenothiazine for another without considering these quantitative differences risks altering therapeutic or experimental outcomes.

Triflupromazine Hydrochloride – Head‑to‑Head Quantitative Evidence for Scientific Selection


Triflupromazine Exhibits 4.4‑Fold Higher Antiemetic Potency Than Chlorpromazine in a Pigeon Pecking Syndrome Model

Triflupromazine demonstrates substantially greater antiemetic efficacy than chlorpromazine when assessed in a pigeon pecking syndrome antagonism model. Assigning chlorpromazine a reference potency of 1.0, triflupromazine achieves a relative potency of 4.4, confirming a 4.4‑fold increase in activity [1]. The comparator promazine shows only 0.1, prochlorperazine 2.3, and trifluoperazine 7.2, positioning triflupromazine as an intermediate‑high potency antiemetic within the phenothiazine class [1].

Antiemetic Phenothiazine Behavioral Pharmacology

Triflupromazine Inhibits Human α7‑Nicotinic Acetylcholine Receptors with an IC50 of 6.1 μM, Distinguishing It from Chlorpromazine (10.6 μM) and Promazine (18.3 μM)

Using two‑electrode voltage‑clamp electrophysiology on cloned human α7‑nAChR expressed in Xenopus oocytes, triflupromazine reversibly inhibited acetylcholine (100 μM)‑induced currents with an IC50 of 6.1 μM [1]. This potency lies between that of fluphenazine (IC50 3.8 μM) and chlorpromazine (IC50 10.6 μM), and it is approximately 3‑fold more potent than promazine (IC50 18.3 μM). Unsubstituted phenothiazine showed no significant inhibition at up to 30 μM, confirming the importance of the 2‑trifluoromethyl substitution [1].

Nicotinic Receptor Electrophysiology Phenothiazine

Triflupromazine Binds the Human Serotonin Transporter with a Kd of 24–39 nM, Ranking Among the Most Potent Neuroleptics at SERT

In a systematic radioligand binding study of 37 neuroleptics at human monoamine transporters, triflupromazine displayed high affinity for the serotonin transporter (SERT), with a Kd of 24–39 nM [1]. This places triflupromazine among the four most potent compounds at SERT, alongside fluperlapine, chlorpromazine, and ziprasidone (all Kd 24–39 nM). By contrast, triflupromazine exhibited negligible affinity for the norepinephrine transporter (Kd not among top four) and the dopamine transporter, a profile that distinguishes it from chlorpromazine (which also potently binds NET, Kd 19–25 nM) [1].

Monoamine Transporter Serotonin Radioligand Binding

Triflupromazine Binds Human Dopamine D2 Receptors with High Affinity (pKi 8.55; Ki ~2.8 nM), Slightly Lower Than Chlorpromazine (pKi ~8.26–9.00)

Triflupromazine demonstrates high affinity for the human dopamine D2 receptor, with a pKi of 8.55 (Ki ≈ 2.8 nM) as recorded in the PDSP Ki database [1][2]. Comparative data from the same database and other sources place chlorpromazine's pKi between 8.26 and 9.00 [3][4], indicating that triflupromazine's D2 affinity is within the same range but may be slightly lower than the upper estimates for chlorpromazine. For reference, haloperidol shows a pKi of approximately 8.4–8.9, while clozapine exhibits a pKi of ~7.6 [3]. This high D2 affinity underpins both antipsychotic and antiemetic efficacy.

Dopamine D2 Receptor Radioligand Binding Antipsychotic

Triflupromazine Demonstrates Stronger Antimuscarinic Activity Than Other Phenothiazines – A Class‑Level Differentiator

Comparative pharmacological reviews indicate that triflupromazine may possess stronger antimuscarinic activity relative to other phenothiazine antipsychotics [1]. This class‑level observation is supported by binding data: triflupromazine inhibits muscarinic receptors in isolated rat corpus striatum with an IC50 of 100 μM , and it has been shown to bind muscarinic M1 and M2 receptors [2]. While direct head‑to‑head quantitative comparisons of antimuscarinic potency across a full panel of phenothiazines are limited in the public literature, the consistent description of triflupromazine as having enhanced antimuscarinic effects differentiates it from analogs like chlorpromazine and promazine for applications where muscarinic receptor engagement is a critical variable.

Muscarinic Receptor Anticholinergic Phenothiazine

Triflupromazine Hydrochloride – Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Comparative Pharmacology Studies of Phenothiazine Structure–Activity Relationships (SAR)

Triflupromazine's 2‑trifluoromethyl substitution provides a critical SAR data point distinct from the 2‑chloro (chlorpromazine) and 2‑hydrogen (promazine) analogs. Its 4.4‑fold greater antiemetic potency [1], intermediate α7‑nAChR inhibition (IC50 6.1 μM) [2], and high‑affinity SERT binding (Kd 24–39 nM) [3] make it an essential compound for systematic SAR investigations of the phenothiazine class. Researchers mapping the contribution of the 2‑position substituent to receptor selectivity and functional potency will find triflupromazine a well‑characterized and distinct comparator.

Neuropsychiatric Research Requiring SERT‑Biased Dopamine D2 Antagonism

Triflupromazine combines high D2 affinity (pKi 8.55, Ki ≈ 2.8 nM) [4] with potent SERT inhibition (Kd 24–39 nM) [3] and negligible NET/DAT binding. This dual D2/SERT profile distinguishes it from chlorpromazine (which also binds NET) and from SERT‑selective agents. Studies investigating the interplay between dopaminergic and serotonergic systems in models of psychosis, mood disorders, or drug‑induced behaviors may preferentially select triflupromazine as a tool compound with a defined and quantifiable receptor engagement profile.

Antiemetic Efficacy Screening and Comparative Efficacy Studies

With a relative antiemetic potency of 4.4 versus chlorpromazine (1.0) in the pigeon pecking syndrome model [1], triflupromazine serves as a benchmark intermediate‑potency antiemetic. It is 4.4‑fold more potent than chlorpromazine but less potent than high‑potency antiemetics like trifluoperazine (7.2) or perphenazine (10.2) [1]. This positions triflupromazine as an ideal reference compound for screening novel antiemetic agents, for dose‑response calibrations, or for studies comparing the antiemetic efficacy of different chemical scaffolds in validated in vivo models.

Nicotinic Acetylcholine Receptor Research and Phenothiazine Off‑Target Profiling

Triflupromazine's defined IC50 of 6.1 μM at human α7‑nAChR [2] offers a quantitative benchmark for assessing phenothiazine interactions with nicotinic receptors. This value, derived from rigorous electrophysiological recordings in Xenopus oocytes [2], can be used to rank‑order phenothiazine off‑target liability or to design experiments requiring controlled modulation of α7‑nAChR function. Researchers investigating nicotinic receptor pharmacology in the context of antipsychotic drug action will benefit from triflupromazine's well‑characterized inhibitory potency relative to its class members.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triflupromazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.